Pentachlorophenyl dichloroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability and Research Focus

Potential Use in Cancer Treatment

One area of research has investigated PCDA's possible anti-tumor properties. Studies have suggested that PCDA may disrupt the metabolism of cancer cells, potentially hindering their growth []. However, these studies are primarily focused on laboratory settings, and further research is needed to determine its effectiveness and safety in human trials.

Biodegradation Studies

Another area of research explores PCDA's role in the biodegradation of organic materials. Some studies have investigated its use as a component in the treatment processes for specific biodegradable materials []. However, more research is required to fully understand its efficacy and potential environmental impact in this context.

Pentachlorophenyl dichloroacetate is an organic compound characterized by the chemical formula . It appears as a colorless to yellowish solid with a pungent odor. This compound belongs to the class of chlorinated phenyl halogenated acetic acid derivatives, and it is primarily utilized in scientific research and industrial applications .

- Esterification: The compound can form esters when reacted with alcohols.

- Substitution Reactions: Chlorine atoms in the structure can be substituted with other functional groups under appropriate conditions.

- Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions, depending on the reagents used .

The specific products formed from these reactions vary based on the reaction conditions and reagents employed.

Research indicates that pentachlorophenyl dichloroacetate exhibits notable biological activity. It primarily targets the enzyme pyruvate dehydrogenase kinase, inhibiting its activity. This inhibition maintains pyruvate dehydrogenase in its unphosphorylated, active form, which can shift cellular metabolism from glycolysis to oxidative phosphorylation. Consequently, this alteration may affect energy balance within cells and has been explored for its potential antimicrobial and fungicidal properties .

Pentachlorophenyl dichloroacetate finds several applications across various fields:

- Organic Synthesis: It serves as a reagent in organic chemistry for synthesizing chlorinated alkanes and esterification reactions.

- Industrial Uses: The compound is utilized in the production of rubber processing aids, plasticizers, and flame retardants .

- Biological Research: Its properties are explored for potential applications in antimicrobial treatments and metabolic studies.

Studies on pentachlorophenyl dichloroacetate have focused on its interactions with metabolic pathways. For instance, its analog, dichloroacetate, has been shown to influence cellular processes involved in metabolism. The inhibition of pyruvate dehydrogenase kinases by related compounds suggests that pentachlorophenyl dichloroacetate could similarly impact metabolic flexibility and energy production pathways in cells .

Pentachlorophenyl dichloroacetate shares similarities with other chlorinated phenols and esters. Notable compounds include:

- Pentachlorophenol: Widely used as a pesticide and disinfectant.

- Trichlorophenol: Another chlorinated phenol with similar antimicrobial properties.

| Compound Name | Key Characteristics | Unique Features |

|---|---|---|

| Pentachlorophenyl dichloroacetate | Colorless/yellow solid; pungent odor | Specific structure allows unique industrial applications |

| Pentachlorophenol | Used as a pesticide; effective against fungi | Broad-spectrum antimicrobial activity |

| Trichlorophenol | Antimicrobial properties | Less chlorinated than pentachlorophenyl dichloroacetate |

The uniqueness of pentachlorophenyl dichloroacetate lies in its specific chemical structure that enables distinct applications in organic synthesis and industrial processes compared to its analogs .

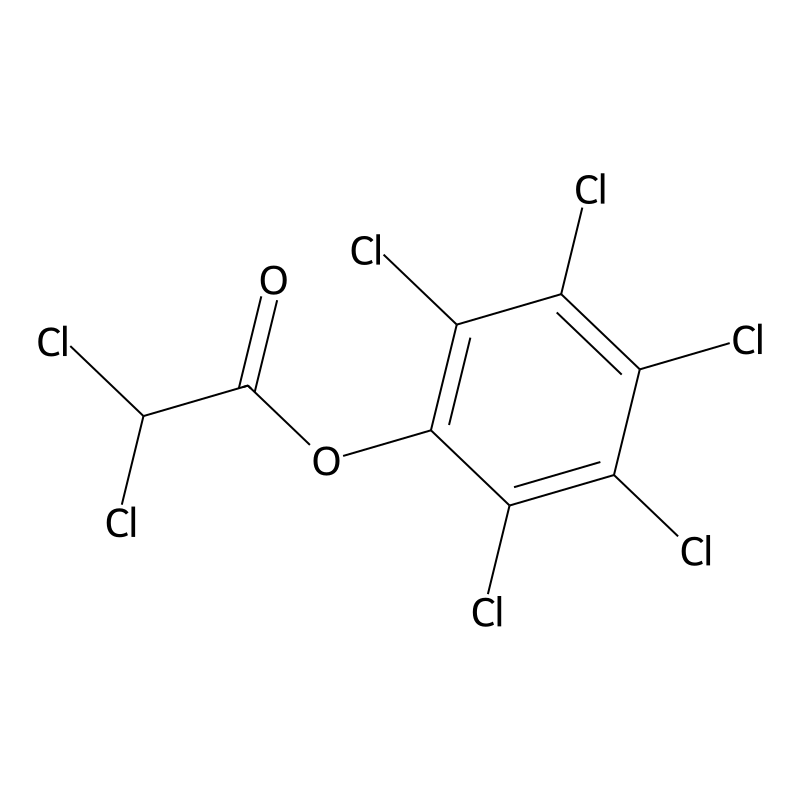

Pentachlorophenyl dichloroacetate (CAS# 19745-69-8) is an organochlorine ester with molecular formula C8HCl7O2 and a molecular weight of 377.26 g/mol. The compound's structure features a pentachlorophenyl group connected to a dichloroacetate group through an ester bond. Chemically, it can be described as (2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate or acetic acid, 2,2-dichloro-, 2,3,4,5,6-pentachlorophenyl ester.

The structural composition includes seven chlorine atoms strategically positioned throughout the molecule - five on the phenyl ring (at positions 2,3,4,5,6) and two on the acetate portion. This high degree of chlorination contributes significantly to the compound's chemical behavior and applications.

Physical and Chemical Properties

Pentachlorophenyl dichloroacetate exhibits specific physical and chemical properties that determine its behavior in various applications and environmental contexts.

The relatively high melting and boiling points indicate strong intermolecular forces, likely due to the compound's high halogen content. The substantial LogP value (5.6627) suggests high lipophilicity and limited water solubility, characteristics that influence its environmental fate and biological interactions.